molecular formula C21H21N5O4S B2582723 2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 901755-72-4

2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2582723
CAS No.: 901755-72-4
M. Wt: 439.49
InChI Key: VJVPQDMIYFHCLK-UHFFFAOYSA-N
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Description

The compound “2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)acetamide” is a derivative of the [1,2,4]triazolo[1,5-c]quinazoline class . This class of compounds is of significant interest in medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds has been achieved through a Biginelli-like multicomponent reaction (MCR) . This process involves the use of mild acidic conditions or neutral ionic liquids to direct the regioselective synthesis of various derivatives . The synthesized scaffolds were then functionalized at the C-2 position .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve a Biginelli-like multicomponent reaction (MCR) . The use of mild acidic conditions or neutral ionic liquids can influence the regioselectivity of the synthesis .

Scientific Research Applications

Antihistaminic Applications

  • H1-Antihistaminic Agents : A study by Alagarsamy et al. (2009) on 4-(3-Methoxyphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, a class similar to the specified compound, identified them as potential H1-antihistaminic agents. The compounds exhibited significant protection against histamine-induced bronchospasm in guinea pigs. One specific compound was found more potent than the standard chlorpheniramine maleate, with less sedation, suggesting its use as a prototype for new antihistaminic agents (Alagarsamy et al., 2009).

  • Synthesis and Pharmacological Investigation : Another study by Alagarsamy et al. (2008) synthesized novel 4-(2-methylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones and tested their H1-antihistaminic activity. These compounds also demonstrated significant protection against histamine-induced bronchospasm in guinea pigs (Alagarsamy et al., 2008).

Anticancer Applications

  • Tubulin Polymerization Inhibitors : Driowya et al. (2016) synthesized a series of 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, which were tested for their tubulin polymerization and growth inhibitory activities. Some derivatives were found to be potent inhibitors of tubulin assembly and possessed significant anticancer activity across various cancer cell lines (Driowya et al., 2016).

  • Anticancer Activity of Urea Derivatives : Reddy et al. (2015) designed and synthesized a new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, aiming to meet structural requirements for anticancer activity. Some of these compounds showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Synthesis and Chemical Structure

  • Synthesis and Reactivity : A study by Al-Salahi (2010) reported the synthesis of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines. The paper details the methods of synthesis and the chemical transformations of these compounds, which are structurally related to the compound (Al-Salahi, 2010).

  • Novel Derivative Synthesis : Al-Salahi and Geffken (2011) synthesized a novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one, providing a pathway for the creation of various derivatives (Al-Salahi & Geffken, 2011).

Future Directions

The [1,2,4]triazolo[1,5-c]quinazoline class of compounds, to which this compound belongs, is of significant interest in medicinal chemistry . Future research may focus on further functionalization of these compounds and evaluation of their activity against various targets .

Properties

IUPAC Name

2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c1-12-22-20-15-9-17(29-3)18(30-4)10-16(15)24-21(26(20)25-12)31-11-19(27)23-13-6-5-7-14(8-13)28-2/h5-10H,11H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVPQDMIYFHCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NC4=CC(=CC=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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